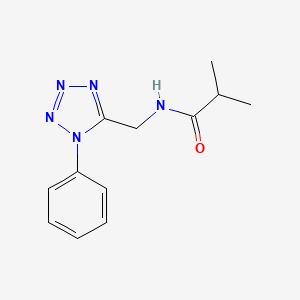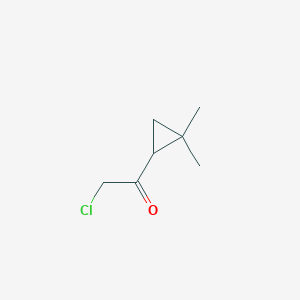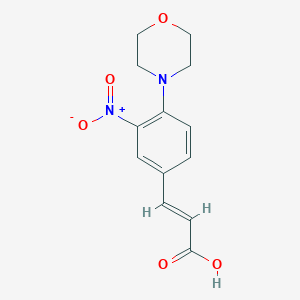
N-((1-phenyl-1H-tetrazol-5-yl)methyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrazoles are a class of synthetic organic compounds that consist of a 5-member ring of four nitrogen atoms and one carbon atom . They are known for their wide range of applications in organic synthesis, medicinal and coordination chemistry, catalysis, materials science, and more .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . For example, the reaction of 1,1,1-trifluoro-N-phenylmethanesulfonamide with bromoacetonitrile quantitatively afforded N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide which reacted with sodium azide to give the corresponding [2+3]-cycloaddition product .Molecular Structure Analysis
Tetrazoles are five-membered aza compounds with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis
Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .Aplicaciones Científicas De Investigación
Antibacterial Activity
Tetrazoles, including our compound of interest, have demonstrated antibacterial properties. They inhibit bacterial growth by interfering with essential cellular processes. Researchers have investigated their potential as novel antibiotics. Further studies are needed to optimize their efficacy and safety .
Antifungal Activity
The compound’s antifungal properties make it relevant in the fight against fungal infections. It may disrupt fungal cell membranes or inhibit specific enzymes critical for fungal survival. Investigating its mechanism of action and potential clinical applications is ongoing .
Analgesic Properties
Tetrazoles have shown promise as analgesics, providing pain relief. Our compound could potentially act on pain receptors or modulate pain pathways. Clinical trials are necessary to validate its effectiveness .
Anti-Inflammatory Effects
Inflammation plays a role in various diseases. Tetrazoles, including our compound, exhibit anti-inflammatory activity. They may suppress inflammatory mediators or pathways. Preclinical studies suggest their potential as anti-inflammatory agents .
Corrosion Inhibition
Interestingly, our compound acts as an effective inhibitor of aluminum corrosion in acidic solutions. Its application extends beyond biology, finding relevance in material science and corrosion prevention .
Synthetic Building Blocks
Researchers have utilized tetrazoles as building blocks in organic synthesis. Our compound’s unique structure makes it valuable for constructing more complex molecules. It participates in radical cyclization and olefin metathesis reactions, enabling the creation of diverse chemical entities .
Mecanismo De Acción
Target of Action
It is known that tetrazoles, a class of compounds to which n-((1-phenyl-1h-tetrazol-5-yl)methyl)isobutyramide belongs, have diverse biological applications, predominantly in the area of material and medicinal chemistry . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Mode of Action
Tetrazoles, in general, have both electron-donating and electron-withdrawing properties . This allows them to interact with various biological targets in a unique manner. Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Biochemical Pathways
Tetrazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that N-((1-phenyl-1H-tetrazol-5-yl)methyl)isobutyramide could potentially affect multiple biochemical pathways.
Pharmacokinetics
It is known that tetrazoles are more soluble in lipids than carboxylic acids , which could potentially enhance the bioavailability of N-((1-phenyl-1H-tetrazol-5-yl)methyl)isobutyramide.
Result of Action
Given the wide range of biological activities exhibited by tetrazoles , it can be inferred that N-((1-phenyl-1H-tetrazol-5-yl)methyl)isobutyramide could potentially have diverse effects at the molecular and cellular levels.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-N-[(1-phenyltetrazol-5-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-9(2)12(18)13-8-11-14-15-16-17(11)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATLQGHZETUJPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=NN=NN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclooctyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2563973.png)

![3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid](/img/structure/B2563978.png)

![2,2-Dimethyl-3-[1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-3-yl]propanamide](/img/structure/B2563981.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2563984.png)
![(1R,6R)-3-azabicyclo[4.1.0]heptan-1-ol hydrochloride](/img/no-structure.png)

![Methyl 4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2563987.png)

![N-[(2-Chloro-1-benzofuran-3-yl)methyl]prop-2-enamide](/img/structure/B2563989.png)

![N-Methyl-N-[2-oxo-2-[[(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethyl]amino]ethyl]prop-2-enamide](/img/structure/B2563993.png)
![4-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2563995.png)